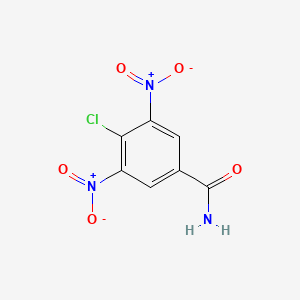

4-Chloro-3,5-dinitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYABENEBOSULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174803 | |

| Record name | 4-Chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-63-9 | |

| Record name | 4-Chloro-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9P28GYV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Chloro-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-dinitrobenzamide, a chemical compound of interest in various research and development sectors. This document is intended to serve as a core reference for professionals in the fields of chemistry, pharmacology, and materials science.

Core Physical and Chemical Properties

This compound is an aromatic compound characterized by the presence of a benzamide functional group substituted with a chlorine atom and two nitro groups. These substitutions significantly influence its chemical reactivity and physical characteristics.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound that have been reported in the scientific literature and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₅ | PubChem[1] |

| Molecular Weight | 245.58 g/mol | PubChem[1] |

| Melting Point | 186 °C | Guidechem[2] |

| Boiling Point | 319.1 °C at 760 mmHg | Guidechem[2] |

| Density | 1.708 g/cm³ | Guidechem[2] |

| Vapor Pressure | 0.000346 mmHg at 25°C | Guidechem[2] |

| Flash Point | 146.8 °C | Guidechem[2] |

| Refractive Index | 1.661 | Guidechem[2] |

| XLogP3 | 1.8 | PubChem[1] |

| CAS Number | 20731-63-9 | PubChem[1], Guidechem[2] |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds of similar nature are applicable. The following sections outline generalized, yet detailed, protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[3] For a compound like this compound, the capillary method is a standard and reliable technique.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, typically to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.

Boiling Point Determination

Given the high boiling point of this compound, determination at atmospheric pressure may not always be feasible or advisable due to potential decomposition. Aromatic nitro compounds can be unstable at high temperatures.[5] Therefore, distillation under reduced pressure is the preferred method for determining the boiling point of such compounds.

Apparatus:

-

Distillation apparatus with a vacuum adapter

-

Heating mantle

-

Round-bottom flask

-

Thermometer

-

Vacuum pump and pressure gauge

Procedure:

-

Apparatus Assembly: A standard distillation setup is assembled, ensuring all joints are properly sealed for vacuum application.

-

Sample Introduction: A small quantity of this compound is placed in the round-bottom flask.

-

Vacuum Application: The system is evacuated to a specific, stable pressure, which is monitored by the pressure gauge.

-

Heating: The sample is heated gently and evenly using the heating mantle.

-

Boiling Point Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation, though this is less accurate than direct measurement if the compound is stable.

Solubility Assessment

The solubility of a compound is a crucial parameter, especially in the context of drug development and formulation. A standard method for determining the solubility of a solid in a solvent is the shake-flask method.[6][7]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.

-

Concentration Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. A calibration curve prepared with known concentrations of the compound is typically used for quantification.

-

Solubility Determination: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Workflows and Pathways

A thorough review of the available scientific literature and chemical databases did not yield any information regarding specific signaling pathways or complex experimental workflows involving this compound that would necessitate a graphical representation. Research on this compound has primarily focused on its synthesis and basic characterization. Therefore, no Graphviz diagrams are included in this guide. Should such information become available in the future, this section will be updated accordingly.

References

4-Chloro-3,5-dinitrobenzamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzamide, including its chemical properties, a generalized synthesis approach, and its potential biological relevance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on the broader class of dinitrobenzamides.

Core Compound Information

Molecular Formula: C7H4ClN3O5[1]

Molecular Weight: 245.58 g/mol

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)N | PubChem[1] |

| InChI | InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12) | PubChem[1] |

| InChIKey | XIYABENEBOSULF-UHFFFAOYSA-N | PubChem[1] |

| Melting Point | 186 °C | CAS Common Chemistry[2] |

Synthesis and Experimental Protocols

A plausible synthetic pathway would involve the conversion of 4-chloro-3,5-dinitrobenzoic acid to its corresponding acyl chloride, followed by amidation.

General Experimental Workflow for Dinitrobenzamide Synthesis

Caption: Generalized synthesis of this compound.

Methodology:

-

Acyl Chloride Formation: 4-Chloro-3,5-dinitrobenzoic acid would be refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form 4-chloro-3,5-dinitrobenzoyl chloride. The excess thionyl chloride is typically removed by distillation under reduced pressure.

-

Amidation: The resulting acyl chloride would then be reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent to yield the final product, this compound. The product would likely precipitate from the reaction mixture and could be purified by recrystallization.

Biological Activity and Potential Signaling Pathways

While there is no specific research on the biological activity of this compound, the broader class of dinitrobenzamides has been investigated for its antimycobacterial properties. Several studies suggest that these compounds may act as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.

The proposed mechanism involves the reductive activation of the nitro groups by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. This activation is thought to lead to the generation of reactive nitrogen species that could be responsible for the observed antimycobacterial effects.

Hypothesized Signaling Pathway for Dinitrobenzamide Derivatives

Caption: Proposed mechanism of action for dinitrobenzamide derivatives.

This proposed pathway highlights the potential for this compound to act as a prodrug that is activated within mycobacteria to inhibit essential cellular processes. Further research is required to validate this hypothesis for this specific compound.

Safety and Handling

Detailed toxicological data for this compound are not available. Based on the GHS information provided by the European Chemicals Agency (ECHA), this compound may cause an allergic skin reaction. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with defined physical properties. While specific experimental protocols and biological activity data are scarce, its structural similarity to other biologically active dinitrobenzamides suggests it may be a compound of interest for further investigation, particularly in the context of antimycobacterial drug discovery. The information provided in this guide serves as a starting point for researchers and professionals in the field of drug development.

References

Solubility Profile of 4-Chloro-3,5-dinitrobenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-Chloro-3,5-dinitrobenzamide. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information, presents standardized experimental protocols that can be employed to determine the solubility of this compound, and provides a generalized workflow for such a determination. While specific data for the target compound is not available, information on the closely related compound, 4-Chloro-3,5-dinitrobenzoic acid, is included for contextual reference, with the explicit clarification that these values are not directly transferable.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₇H₄ClN₃O₅[1][2]. Its structure consists of a benzamide core with a chloro and two nitro functional groups attached to the benzene ring. These functional groups are expected to influence its polarity and, consequently, its solubility in various organic solvents. The presence of the amide and nitro groups suggests the potential for hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity. Understanding the solubility of this compound is crucial for its application in areas such as chemical synthesis, materials science, and pharmaceutical research, where solvent selection is a critical parameter for reaction kinetics, purification, and formulation.

Quantitative Solubility Data

As of the latest search, no specific quantitative solubility data for this compound in any organic solvent has been published in the accessible scientific literature or chemical databases. Chemical suppliers such as Sigma-Aldrich explicitly state that they do not provide analytical data for this particular compound.

For contextual reference, the related compound 4-Chloro-3,5-dinitrobenzoic acid is noted to be generally soluble in organic solvents like ethanol and acetone and has limited solubility in water[3]. This information is provided for illustrative purposes only and should not be considered as a proxy for the solubility of this compound, as the difference between a carboxylic acid and a primary amide functional group can significantly impact solubility behavior.

The following table is provided as a template for researchers to populate once experimental data has been acquired.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Ethyl Acetate | ||||

| Toluene |

Experimental Protocols for Solubility Determination

To address the absence of data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, the saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

Analytical Techniques for Quantification

This is a straightforward and absolute method that does not require calibration with a known standard of the solute.

Methodology:

-

A precisely measured volume of the saturated filtrate is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, the container with the dried residue is weighed again.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be calculated and expressed in terms of mass per volume of solvent (e.g., g/100 mL) or molarity.

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated filtrate is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

The concentration of the diluted sample is determined from the calibration curve, and the original concentration of the saturated solution is calculated by applying the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of an organic compound like this compound.

Caption: General workflow for determining the solubility of a solid organic compound.

Conclusion

There is a clear gap in the existing chemical literature regarding the quantitative solubility of this compound in organic solvents. This guide provides researchers with the necessary foundational knowledge and detailed experimental protocols, specifically the robust shake-flask method coupled with gravimetric or spectroscopic analysis, to systematically determine this important physicochemical property. The generation of such data would be a valuable contribution to the scientific community, aiding in the future research and application of this compound.

References

Spectroscopic Data of 4-Chloro-3,5-dinitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-dinitrobenzamide, a compound of interest in various research and development domains. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from its chemical structure, supported by established principles of NMR, IR, and Mass Spectrometry. This guide also outlines detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClN₃O₅ |

| Molecular Weight | 245.58 g/mol [1] |

| CAS Number | 20731-63-9[1] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)N[1] |

| InChI | InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12)[1] |

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 9.0 | Singlet | 2H | Aromatic C-H |

| ~ 7.5 - 8.5 (broad) | Singlet | 2H | Amide (-CONH₂) |

¹³C NMR (Carbon NMR) Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl (C=O) |

| ~ 148 - 152 | C-NO₂ |

| ~ 135 - 140 | C-Cl |

| ~ 125 - 130 | Aromatic C-H |

| ~ 120 - 125 | C-C=O |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (two bands) | N-H Stretch | Primary Amide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| ~ 1680 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| 1620 - 1580 | N-H Bend (Amide II) | Amide (-CONH₂) |

| 1550 - 1490 (asymmetric) | N-O Stretch | Nitro Group (-NO₂) |

| 1370 - 1330 (symmetric) | N-O Stretch | Nitro Group (-NO₂) |

| ~ 850 | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 245/247 | Molecular ion ([M]⁺) peak, showing isotopic pattern for one chlorine atom. |

| 229/231 | Loss of NH₂ radical ([M-NH₂]⁺) |

| 199/201 | Loss of NO₂ radical ([M-NO₂]⁺) |

| 183/185 | Loss of CONH₂ radical ([M-CONH₂]⁺) |

| 153 | Loss of Cl and NO₂ radicals |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (if using a direct insertion probe, the sample can be introduced as a solid).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

-

Data Processing: The resulting mass spectrum will display the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

The Synthetic Potential of 4-Chloro-3,5-dinitrobenzamide: A Technical Overview for Organic Chemists and Drug Discovery Professionals

While specific, documented applications of 4-chloro-3,5-dinitrobenzamide in organic synthesis are not extensively reported in publicly available scientific literature, its chemical structure strongly suggests a significant potential as a versatile building block, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed theoretical framework for its application, drawing parallels with closely related and well-studied analogues, and outlines further potential transformations of its functional groups.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is anticipated to be nucleophilic aromatic substitution. The benzene ring is highly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups (-NO2) positioned ortho and para to the chlorine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the chloride leaving group.

This reactivity is analogous to that of similar compounds such as 4-chloro-3,5-dinitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzoic acid, for which SNAr reactions are well-documented. A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted 3,5-dinitrobenzamide derivatives.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext];

// Reactants

Reactants [label=<

this compound + Nu-

this compound + Nu-

// Meisenheimer Complex

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

// Product

Product [label=<

4-Substituted-3,5-dinitrobenzamide + Cl-

4-Substituted-3,5-dinitrobenzamide + Cl-

// Arrows Reactants -> Intermediate [label="+ Nu-"]; Intermediate -> Product [label="- Cl-"]; } केंदp Figure 1. Generalized workflow for the nucleophilic aromatic substitution (SNAr) of this compound.

Potential Nucleophiles and Resulting Products

| Nucleophile Class | Specific Examples | Expected Product Class | Potential Applications |

| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH), Water (H₂O) | 4-Alkoxy/Aryloxy/Hydroxy-3,5-dinitrobenzamides | Pharmaceutical intermediates, materials science |

| N-Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH), Anilines (ArNH₂), Hydrazine (N₂H₄) | 4-Amino/Anilino-3,5-dinitrobenzamides | Precursors to dyestuffs, biologically active molecules |

| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | 4-Thioether-3,5-dinitrobenzamides | Synthesis of sulfur-containing fine chemicals |

| C-Nucleophiles | Enolates, Organometallic reagents | 4-Alkyl/Aryl-3,5-dinitrobenzamides | Carbon-carbon bond formation for complex scaffolds |

Experimental Protocol: General Procedure for SNAr

While a specific protocol for this compound is not available, the following general procedure, adapted from reactions of analogous compounds, can be proposed:

-

Dissolution: Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Addition of Nucleophile: Add the nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Heterocyclic Systems

A key potential application of this compound is in the synthesis of heterocyclic compounds. This can be achieved by reacting it with bifunctional nucleophiles, where an initial SNAr reaction is followed by an intramolecular cyclization.

dot graph "Heterocycle_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंदp Figure 2. Logical workflow for the synthesis of heterocyclic compounds.

Potential Heterocyclic Products

| Dinucleophile | Intermediate | Heterocyclic System |

| o-Phenylenediamine | N-(2-aminophenyl)-4-amino-3,5-dinitrobenzamide | Benzimidazole |

| o-Aminophenol | N-(2-hydroxyphenyl)-4-amino-3,5-dinitrobenzamide | Benzoxazole |

| o-Aminothiophenol | N-(2-mercaptophenyl)-4-amino-3,5-dinitrobenzamide | Benzothiazole |

Other Potential Transformations

Beyond SNAr, the other functional groups in this compound offer further avenues for synthetic modification.

Reduction of Nitro Groups

The two nitro groups can be selectively or fully reduced to amino groups using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 4-chloro-3,5-diaminobenzamide, a trifunctional building block with potential for polymerization or further derivatization. The resulting amino groups could also facilitate intramolecular cyclizations.

Amide Group Transformations

The primary amide group can undergo a variety of reactions:

-

Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, SOCl₂) would likely yield 4-chloro-3,5-dinitrobenzonitrile , a precursor for other nitrogen-containing heterocycles.

-

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 4-chloro-3,5-dinitrobenzoic acid .

-

N-Alkylation/Arylation: The amide nitrogen can be derivatized, although this is generally less facile than reactions at the aromatic ring.

Applications in Drug Development

The 3,5-dinitrobenzamide scaffold is present in a number of compounds investigated for their biological activity, including antitubercular and anticancer agents. The ability to introduce a wide variety of substituents at the 4-position via SNAr makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 4-Chloro-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and GHS hazard information for 4-Chloro-3,5-dinitrobenzamide. Given the limited publicly available data for this specific compound, this guide incorporates information from structurally related nitroaromatic compounds to offer a thorough understanding of the potential risks and necessary precautions. All quantitative data is presented in structured tables for clarity, and detailed experimental workflows are proposed based on established methodologies for assessing chemical hazards.

GHS Hazard Information and Classification

This compound is classified as a skin sensitizer.[1] The primary hazard associated with this compound is its potential to cause an allergic skin reaction upon contact.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] | ❗ | Warning |

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling and to mitigate the risk of exposure and allergic reactions. These include:

-

Prevention: P261, P272, P280[1]

-

Response: P302+P352, P321, P333+P317, P362+P364[1]

-

Disposal: P501[1]

It is imperative to consult the full Safety Data Sheet (SDS) for a complete list of precautionary measures before handling this compound.

Quantitative Data Summary

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Acute Oral Toxicity (LD50, rat) | Acute Dermal Toxicity (LD50, rabbit) |

| This compound | 20731-63-9 | 245.58[1] | 186 | Data not available | Data not available |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 | 270.55[2] | Data not available | 930 mg/kg[3] | 161 mg/kg[3] |

| 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 | 246.56[4] | 159-162 | Data not available | Data not available |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 49-52 | 1070 mg/kg | 350 mg/kg |

| 3,5-Dinitrobenzoyl chloride | 99-33-2 | 230.56 | 68-70 | Data not available | Data not available |

Note: The provided toxicity data is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Proposed Experimental Protocols for Safety Assessment

Due to the classification of this compound as a skin sensitizer, a thorough safety assessment is crucial. The following experimental workflows are proposed based on established OECD guidelines and modern in vitro and in silico methodologies to characterize its skin sensitization potential.

In Silico Assessment of Skin Sensitization Potential

An initial computational assessment can predict the skin sensitization potential based on the chemical structure. This can be achieved using Quantitative Structure-Activity Relationship (QSAR) models.

Methodology:

-

Obtain the chemical structure of this compound in a suitable format (e.g., SMILES).

-

Utilize validated QSAR software that incorporates models for skin sensitization (e.g., OECD QSAR Toolbox).

-

Input the chemical structure and run the prediction models.

-

Analyze the output to determine the predicted sensitization potential and identify any structural alerts.

In Vitro Assessment of Skin Sensitization

A battery of in vitro assays targeting key events in the Adverse Outcome Pathway (AOP) for skin sensitization should be employed for a comprehensive assessment.

Methodologies:

-

Direct Peptide Reactivity Assay (DPRA): This assay assesses the direct reactivity of the compound with model peptides, mimicking the initial molecular event of protein haptenation.

-

KeratinoSens™ Assay: This method measures the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in human keratinocytes, a key event in the cellular response to sensitizers.

-

Human Cell Line Activation Test (h-CLAT): This assay evaluates the activation of dendritic cells by measuring the expression of specific cell surface markers (CD54 and CD86) in a human monocytic cell line (THP-1).

Signaling Pathway: Adverse Outcome Pathway (AOP) for Skin Sensitization

The toxicological effect of a skin sensitizer like this compound can be understood through the framework of an Adverse Outcome Pathway (AOP). The AOP for skin sensitization outlines the sequence of events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.

The key events in this pathway are:

-

Molecular Initiating Event (MIE): The covalent binding of the chemical (hapten) to skin proteins.

-

Keratinocyte Activation: The haptenated proteins induce stress responses in keratinocytes, leading to the release of pro-inflammatory mediators.

-

Dendritic Cell Activation and Maturation: Dendritic cells (Langerhans cells) are activated by the inflammatory signals and the haptenated proteins.

-

T-cell Priming and Proliferation: Activated dendritic cells migrate to the lymph nodes and present the haptenated protein fragments to naive T-cells, leading to their activation and proliferation.

-

Adverse Outcome: Upon re-exposure, memory T-cells are rapidly activated, leading to an exaggerated inflammatory response known as allergic contact dermatitis.

Safe Handling and Storage Procedures

Given the hazardous nature of this compound and related compounds, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of exposure:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

In case of a spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

This guide provides a foundational understanding of the safety and handling of this compound. Researchers and professionals must always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before commencing any work with this compound. A proactive and informed approach to safety is paramount when handling potentially hazardous materials.

References

- 1. This compound | C7H4ClN3O5 | CID 88673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3,5-dinitrobenzotrifluoride SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-3,5-dinitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. This document details the necessary experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with a chloro group, two nitro groups, and a carboxamide group. The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to nucleophilic substitution, rendering it a versatile building block in the synthesis of more complex molecules. Its derivatives are of interest in the development of novel therapeutic agents and specialized polymers. This guide outlines a reliable two-step synthesis commencing from 4-chlorobenzoic acid.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid. The subsequent step is the conversion of the carboxylic acid functionality to a primary amide.

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 4-chlorobenzoic acid | Fuming H₂SO₄, Fuming HNO₃ | 95 | 4 | ~87 |

| 2 | Amidation | 4-chloro-3,5-dinitrobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃) | Reflux (SOCl₂), 0-25 (NH₃) | 2-3 (SOCl₂), 1-2 (NH₃) | Not Reported |

Experimental Protocols

Step 1: Synthesis of 4-chloro-3,5-dinitrobenzoic acid

This procedure details the nitration of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3,5-dinitrobenzoic acid.[1]

Materials:

-

4-chlorobenzoic acid (5 g)

-

20% Fuming sulfuric acid (20 mL)

-

Fuming nitric acid (18 mL)

-

Ice

-

Distilled water

Equipment:

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.

-

Cool the flask in an ice bath to approximately 15°C.

-

Slowly add 18 mL of fuming nitric acid through the dropping funnel while maintaining the temperature at around 15°C.

-

Once the addition of nitric acid is complete, slowly add 5 g of 4-chlorobenzoic acid to the mixture.

-

Heat the reaction mixture to 90°C and maintain this temperature for 4 hours with constant stirring.[1]

-

After 4 hours, cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

-

A light yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water until the washings are no longer acidic.

-

Dry the light yellow product to obtain 4-chloro-3,5-dinitrobenzoic acid. The expected yield is approximately 87.2%.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of 4-chloro-3,5-dinitrobenzoic acid to this compound via an acyl chloride intermediate.

Part A: Formation of 4-chloro-3,5-dinitrobenzoyl chloride

Materials:

-

4-chloro-3,5-dinitrobenzoic acid (from Step 1)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place the dried 4-chloro-3,5-dinitrobenzoic acid in a round-bottom flask.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-chloro-3,5-dinitrobenzoyl chloride, a solid, is obtained and can be used in the next step without further purification.

Part B: Amidation of 4-chloro-3,5-dinitrobenzoyl chloride

Materials:

-

Crude 4-chloro-3,5-dinitrobenzoyl chloride (from Part A)

-

Concentrated aqueous ammonia (NH₃)

-

Ice

-

Distilled water

Equipment:

-

Beaker

-

Stirring rod or magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Cool a beaker of concentrated aqueous ammonia in an ice bath.

-

Slowly and carefully add the crude 4-chloro-3,5-dinitrobenzoyl chloride in small portions to the cold, stirred ammonia solution. This reaction is exothermic.

-

Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

-

A solid precipitate of this compound will form.

-

Collect the product by vacuum filtration.

-

Wash the solid product with cold water to remove any ammonium chloride and excess ammonia.

-

Dry the product. If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

understanding the reactivity of the chloro and amide groups in 4-Chloro-3,5-dinitrobenzamide

An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-dinitrobenzamide

Introduction

This compound is a multifaceted aromatic compound characterized by a benzene ring substituted with a chloro group, two nitro groups, and an amide group. Its chemical architecture, particularly the presence of powerful electron-withdrawing nitro groups, imparts distinct and predictable reactivity to the chloro and amide functionalities. This guide provides a comprehensive analysis of the molecule's electronic properties and the resultant chemical behavior, focusing on the reactions involving its key functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted nitroaromatics as intermediates in complex organic synthesis.

Molecular Structure and Electronic Effects

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The two nitro (-NO₂) groups are potent electron-withdrawing groups (EWGs), operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). The chloro (-Cl) group is also electron-withdrawing via its inductive effect (-I) but can donate electron density through a weak positive resonance effect (+M). The amide group (-CONH₂) is moderately deactivating, withdrawing electron density through induction while being capable of donating via resonance.

Collectively, the powerful withdrawing effects of the two nitro groups, positioned ortho and para to the chloro-substituted carbon, render the aromatic ring severely electron-deficient. This electron deficiency is most pronounced at the carbon atom bearing the chloro group (C4), making it highly susceptible to attack by nucleophiles.

In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzamide for Researchers

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzamide, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development. Due to its limited commercial availability, this guide details potential sourcing strategies, physical and chemical properties, and a proposed synthesis protocol.

Commercial Availability and Sourcing

Direct commercial suppliers of this compound for research or bulk quantities are scarce. The compound is not listed in the catalogs of many major chemical suppliers. Sigma-Aldrich, for instance, has listed it as a product for early discovery researchers, provided on an "as-is" basis without accompanying analytical data, indicating its rarity.

Researchers seeking to acquire this compound will likely need to consider custom synthesis services from specialized chemical manufacturing companies.

A more readily available precursor for the synthesis of this compound is 4-Chloro-3,5-dinitrobenzoic acid . Several suppliers, including international and Indian manufacturers, offer this starting material.

Table 1: Notable Commercial Suppliers of 4-Chloro-3,5-dinitrobenzoic acid

| Supplier | Purity | Notes |

| Otto Chemie (India) | 97% | International shipping available. |

| A. B. Enterprises (India) | Not specified | Price listed in INR. |

| Tokyo Chemical Industry (TCI) | >98.0% | Available from Japan warehouse. |

| Amerigo Scientific | 97% | For research use only. |

| Chem-Impex | ≥ 99.5% | Assay by titration. |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and should be considered as reference values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O₅ | PubChem[1] |

| Molecular Weight | 245.58 g/mol | PubChem[1] |

| CAS Number | 20731-63-9 | PubChem[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | 186 °C | Guidechem |

| Boiling Point | 319.1 °C at 760 mmHg | Guidechem |

| Density | 1.708 g/cm³ | Guidechem |

| InChIKey | XIYABENEBOSULF-UHFFFAOYSA-N | PubChem[1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoyl chloride

This step involves the activation of the carboxylic acid group of 4-Chloro-3,5-dinitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3,5-dinitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction should be monitored by TLC or other appropriate analytical methods.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-Chloro-3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum or recrystallization.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized acid chloride with an ammonia source to form the desired amide.

Experimental Protocol:

-

Dissolve the crude or purified 4-Chloro-3,5-dinitrobenzoyl chloride (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of concentrated aqueous ammonia (e.g., 2-3 equivalents) or bubble ammonia gas through the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in the organic layer, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Logical Workflow and Diagrams

The following diagrams illustrate the proposed synthesis pathway and a general workflow for sourcing and quality control of this compound.

Caption: Proposed two-step synthesis of this compound.

Caption: Workflow for sourcing precursor and ensuring final product quality.

References

Thermal Stability and Decomposition of 4-Chloro-3,5-dinitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4-Chloro-3,5-dinitrobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally related compounds, particularly 4-chloro-3,5-dinitrobenzoic acid, and general principles of thermal analysis for nitroaromatic compounds. It outlines detailed, best-practice experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be applied to characterize the thermal behavior of this compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and similar energetic compounds.

Introduction

This compound is a nitroaromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two nitro groups on the benzene ring suggests that this compound may possess energetic properties, making a thorough understanding of its thermal stability and decomposition behavior a critical aspect of its safe handling, storage, and application. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential tools for determining key parameters like decomposition temperature, weight loss patterns, and energetic release.

This guide provides a summary of the known physical properties of this compound and presents generalized experimental protocols for its thermal characterization based on established methodologies for similar nitroaromatic compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O₅ | [1][2] |

| Molecular Weight | 245.58 g/mol | [2][3] |

| CAS Number | 20731-63-9 | [1] |

| Melting Point | 186 °C | [1] |

| Boiling Point (Predicted) | 319.1 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.708 g/cm³ | [1] |

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of energetic materials and nitroaromatic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer capable of operating under a controlled atmosphere and with a programmable temperature ramp.

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate is applied. For screening purposes, a rate of 10 °C/min is common. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.

-

Final Temperature: The experiment is continued to a temperature where the sample has completely decomposed or no further mass loss is observed (e.g., 500 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).

-

Mass Loss Percentage: The percentage of mass lost at different decomposition stages.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, providing information on melting, crystallization, and decomposition energetics.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter. For energetic materials, it is crucial to use high-pressure crucibles to contain any gaseous products and prevent instrument damage.

-

Sample Preparation: A small sample (typically 0.5-2 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel). An empty, sealed crucible is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate is applied, often the same as in the TGA experiments (e.g., 10 °C/min) to allow for direct comparison of results.

-

Final Temperature: The temperature range should encompass the melting and decomposition events observed in the TGA.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (T_m): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak, representing the energy required for melting.

-

Onset Decomposition Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Peak Decomposition Temperature (T_peak): The temperature of the maximum exothermic heat flow.

-

Enthalpy of Decomposition (ΔH_dec): The area under the exothermic decomposition peak, indicating the energy released during decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the thermal analysis of this compound.

Caption: Generalized workflow for the thermal analysis of this compound.

Expected Decomposition Behavior (Based on Analogs)

Based on the thermal behavior of other nitroaromatic compounds, the decomposition of this compound is expected to be a highly exothermic process that occurs at an elevated temperature, likely above its melting point. The primary decomposition pathway is anticipated to involve the cleavage of the C-NO₂ bonds, leading to the release of nitrogen oxides (NOx) and the subsequent fragmentation of the aromatic ring. The presence of the chlorine atom and the amide group will also influence the decomposition mechanism and the final products.

For the closely related compound, 4-chloro-3,5-dinitrobenzoic acid, studies have shown that it undergoes decomposition, though specific decomposition temperatures from TGA/DSC are not widely reported. It is reasonable to hypothesize that the amide derivative will exhibit a different thermal profile, potentially with a higher decomposition temperature due to the different electronic and structural effects of the amide group compared to the carboxylic acid group.

Conclusion

A comprehensive understanding of the thermal stability and decomposition temperature of this compound is paramount for its safe handling and utilization. While specific experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC, based on established methods for analogous nitroaromatic compounds, offer a clear path forward for researchers to obtain the necessary safety and stability data. The provided workflow diagram serves as a visual aid for planning and executing these critical thermal analyses. It is strongly recommended that these experimental investigations be conducted to fill the existing data gap and ensure the safe and effective application of this compound in future research and development endeavors.

References

4-Chloro-3,5-dinitrobenzamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzamide is a key chemical intermediate characterized by a highly activated aromatic ring, making it an exceptional precursor for the synthesis of a diverse range of novel compounds. The presence of two electron-withdrawing nitro groups and a chlorine atom renders the 4-position susceptible to nucleophilic aromatic substitution, providing a gateway to a multitude of derivatives. This technical guide details the synthesis of various compound classes derived from this compound, their potential biological activities, and provides detailed experimental protocols and data to facilitate further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for designing synthetic routes and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O₅ | --INVALID-LINK-- |

| Molecular Weight | 245.58 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 186 °C | --INVALID-LINK-- |

| Boiling Point | 319.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.708 g/cm³ | --INVALID-LINK-- |

| CAS Number | 20731-63-9 | --INVALID-LINK-- |

Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr) at the C-4 position. The strong electron-withdrawing nature of the two nitro groups facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion.

A general workflow for the synthesis and evaluation of novel derivatives is presented below.

Synthesis of N-Substituted-4-amino-3,5-dinitrobenzamides

A diverse library of N-substituted-4-amino-3,5-dinitrobenzamides can be synthesized by reacting this compound with various primary and secondary amines.

Experimental Protocol (General Procedure):

A procedure analogous to the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines can be adapted. To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), the desired amine (1.2-1.5 mmol) is added. The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 30 minutes to several hours, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol-water) to afford the pure N-substituted-4-amino-3,5-dinitrobenzamide derivative.[1]

Quantitative Data for Analogous 3,5-Dinitrobenzamide Derivatives:

The following table presents data for structurally related N-alkyl-3,5-dinitrobenzamides, which can serve as a reference for expected outcomes.

| Compound ID | N-Alkyl Group | Yield (%) | 1H NMR (CDCl₃, δ ppm) |

| 1 | n-octyl | 43 | 9.18 (t, J=2.1 Hz, 1H), 8.95 (d, J=2.1 Hz, 2H), 6.37 (s, 1H), 3.54 (td, J=7.3, 5.7 Hz, 2H), 1.79-1.61 (m, 2H), 1.50-1.19 (m, 10H), 0.90 (t, J=7.3 Hz, 3H) |

| 2 | n-decyl | 41 | 9.17 (t, J=2.0 Hz, 1H), 8.96 (d, J=2.1 Hz, 2H), 6.47 (s, 1H), 3.54 (td, J=7.3, 5.7 Hz, 2H), 1.78-1.63 (m, 2H), 1.49-1.18 (m, 14H), 0.89 (t, J=7.3 Hz, 3H) |

Synthesis of Heterocyclic Compounds

This compound serves as a valuable scaffold for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives can be envisioned through a multi-step process. First, nucleophilic substitution with an appropriate ortho-phenylenediamine would yield a 4-(diaminophenyl)amino-3,5-dinitrobenzamide intermediate. Subsequent intramolecular cyclization, potentially under acidic conditions, would lead to the formation of the benzimidazole ring.

Synthesis of Benzoxazole Derivatives

Similarly, reaction with ortho-aminophenols would provide a 4-(hydroxyanilino)-3,5-dinitrobenzamide intermediate, which upon cyclization, would yield the corresponding benzoxazole derivative.

Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives can be achieved by first converting the chloro group to an azide, followed by a copper-catalyzed or thermal cycloaddition with an alkyne (a "click" reaction). Alternatively, reaction with hydrazine can furnish a 4-hydrazino intermediate, which can then be cyclized with various reagents to form 1,2,4-triazole rings.

Biological Activities of Novel Derivatives

Derivatives of dinitrobenzamides have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimycobacterial Activity:

Several studies have highlighted the potent antimycobacterial activity of dinitrobenzamide derivatives. These compounds are known to target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.

Anticancer Activity:

The dinitrobenzamide scaffold has also been explored for its potential as an anticancer agent. Derivatives have been shown to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Antifungal Activity:

Certain dinitrobenzamide derivatives have demonstrated antifungal properties, suggesting their potential for development as novel antifungal agents.

Quantitative Biological Activity Data for Analogous 3,5-Dinitrobenzamide Derivatives:

The following table summarizes the antimycobacterial activity of N-alkyl-3,5-dinitrobenzamides against Mycobacterium tuberculosis H37Rv.

| Compound ID | N-Alkyl Group | MIC (µg/mL) |

| 1 | n-octyl | > 16 |

| 2 | n-decyl | 0.25 |

| 3 | n-dodecyl | 0.125 |

| 4 | n-tetradecyl | 0.125 |

| 5 | n-hexadecyl | 2 |

Mechanism of Action: DprE1 Inhibition

The primary mechanism of antimycobacterial action for many dinitrobenzamide derivatives is the inhibition of DprE1. This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. The nitro group on the benzamide scaffold is believed to be reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme and leading to bacterial cell death.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel compounds with significant biological potential. Its activated aromatic system readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures, including various heterocyclic systems. The demonstrated antimycobacterial activity of dinitrobenzamide derivatives, through the inhibition of DprE1, highlights a promising avenue for the development of new therapeutics against tuberculosis. Further exploration of this scaffold is warranted to uncover new lead compounds for a range of diseases. This guide provides a solid foundation of synthetic strategies and biological insights to aid researchers in this endeavor.

References

Methodological & Application

detailed synthesis protocol for 4-Chloro-3,5-dinitrobenzamide from 4-chloro-3,5-dinitrobenzoic acid

Application Note: Synthesis of 4-Chloro-3,5-dinitrobenzamide

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from 4-chloro-3,5-dinitrobenzoic acid. The methodology involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with aqueous ammonia. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a chemical intermediate potentially useful in the development of pharmaceuticals and other specialized chemical compounds. The presence of nitro groups and a chlorine atom on the aromatic ring makes it an interesting scaffold for further synthetic modifications. The protocol described herein outlines a reliable method for its preparation from commercially available 4-chloro-3,5-dinitrobenzoic acid. The procedure is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall synthesis is a two-step process:

-

Acyl Chloride Formation: 4-chloro-3,5-dinitrobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive 4-chloro-3,5-dinitrobenzoyl chloride.

-

Amidation: The intermediate acyl chloride is then reacted with ammonia (NH₃) to yield the final product, this compound.

Data Presentation: Reagent and Product Properties

A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below.